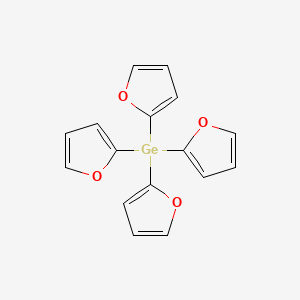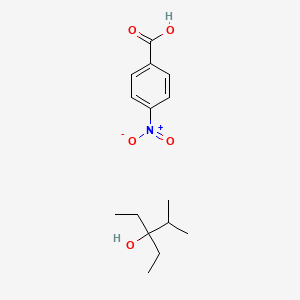
Copper(1+);2,4-dimethylpyridine;perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(1+);2,4-dimethylpyridine;perchlorate is a coordination compound consisting of a copper ion in the +1 oxidation state, coordinated with two molecules of 2,4-dimethylpyridine and one perchlorate anion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper(1+);2,4-dimethylpyridine;perchlorate typically involves the reaction of copper(I) salts with 2,4-dimethylpyridine in the presence of perchlorate anions. One common method is to dissolve copper(I) perchlorate in an oxygen-free acetonitrile solution and then add 2,4-dimethylpyridine. The reaction is carried out under an inert atmosphere to prevent oxidation of the copper(I) ion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include using larger reaction vessels, maintaining an inert atmosphere, and ensuring the purity of the reactants to achieve a high yield of the desired product.
化学反応の分析
Types of Reactions
Copper(1+);2,4-dimethylpyridine;perchlorate can undergo various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Ligand Substitution: The 2,4-dimethylpyridine ligands can be replaced by other ligands in the presence of suitable reagents.
Coordination Reactions: The compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as oxygen or hydrogen peroxide, can oxidize copper(I) to copper(II).
Substitution Reagents: Various nitrogen or phosphorus-based ligands can replace 2,4-dimethylpyridine under appropriate conditions.
Coordination Reagents: Other metal salts or ligands can coordinate with the copper ion.
Major Products
Oxidation: Copper(II) complexes.
Substitution: New coordination compounds with different ligands.
Coordination: Mixed-metal or mixed-ligand complexes.
科学的研究の応用
Copper(1+);2,4-dimethylpyridine;perchlorate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other copper complexes and as a catalyst in organic reactions.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic or magnetic properties.
Biology and Medicine: Studied for its potential biological activity and as a model compound for understanding copper’s role in biological systems.
作用機序
The mechanism by which Copper(1+);2,4-dimethylpyridine;perchlorate exerts its effects involves the coordination of the copper ion with the 2,4-dimethylpyridine ligands and the perchlorate anion. This coordination stabilizes the copper(I) oxidation state and influences the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions or applications being studied.
類似化合物との比較
Similar Compounds
Copper(1+);2,6-dimethylpyridine;perchlorate: Similar structure but with 2,6-dimethylpyridine instead of 2,4-dimethylpyridine.
Silver(1+);2,4-dimethylpyridine;perchlorate: Similar coordination environment but with silver instead of copper.
Uniqueness
Copper(1+);2,4-dimethylpyridine;perchlorate is unique due to the specific steric and electronic properties imparted by the 2,4-dimethylpyridine ligands.
特性
CAS番号 |
54360-46-2 |
|---|---|
分子式 |
C14H18ClCuN2O4 |
分子量 |
377.30 g/mol |
IUPAC名 |
copper(1+);2,4-dimethylpyridine;perchlorate |
InChI |
InChI=1S/2C7H9N.ClHO4.Cu/c2*1-6-3-4-8-7(2)5-6;2-1(3,4)5;/h2*3-5H,1-2H3;(H,2,3,4,5);/q;;;+1/p-1 |
InChIキー |
SBDVGJHBVYRZGL-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=NC=C1)C.CC1=CC(=NC=C1)C.[O-]Cl(=O)(=O)=O.[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride](/img/structure/B14627117.png)


![N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14627124.png)
![3-[2-(Morpholin-4-yl)cyclohex-1-en-1-yl]propanenitrile](/img/structure/B14627126.png)
![[3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid](/img/structure/B14627128.png)




![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide](/img/structure/B14627165.png)
![Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)-](/img/structure/B14627166.png)
